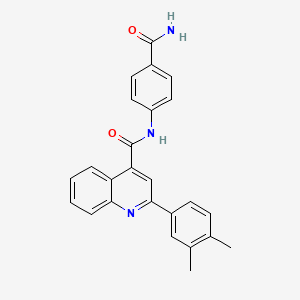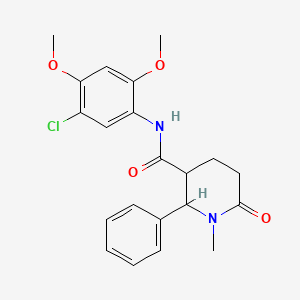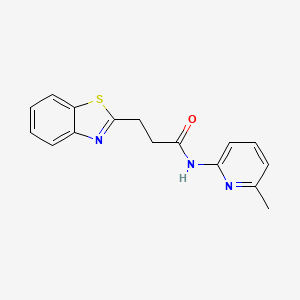
N-(4-carbamoylphenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-carbamoylphenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide, often referred to as “Compound X” , belongs to the quinoline class of organic compounds. Its chemical structure features a quinoline core substituted with carbamoyl and dimethylphenyl groups. Quinolines are known for their diverse biological activities, making Compound X an intriguing subject for research.
Preparation Methods
Synthetic Routes::
Synthesis via Amide Coupling:
Industrial Production:
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: Oxidation of the carbamoyl group can yield the corresponding carboxylic acid.
Reduction: Reduction of the quinoline ring may lead to the corresponding tetrahydroquinoline.
Substitution: Halogenation (e.g., chlorination or bromination) at the quinoline position is common.
Reagents and Conditions:
Scientific Research Applications
Compound X finds applications in various fields:
Mechanism of Action
- Compound X interacts with specific molecular targets, including enzymes or receptors.
- Its mechanism involves modulation of cellular signaling pathways (e.g., MAPK, PI3K/Akt).
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Compound X stands out due to its unique combination of functional groups.
Compound Y: Similar in structure but lacks the carbamoyl group.
Compound Z: Contains a different substituent on the quinoline ring.
Properties
Molecular Formula |
C25H21N3O2 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O2/c1-15-7-8-18(13-16(15)2)23-14-21(20-5-3-4-6-22(20)28-23)25(30)27-19-11-9-17(10-12-19)24(26)29/h3-14H,1-2H3,(H2,26,29)(H,27,30) |
InChI Key |
LJBVKHOUFAQZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1H-pyrrol-1-yl)-3-(3-thienyl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]propanamide](/img/structure/B10980937.png)
![1-(Thiomorpholin-4-yl)-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethanone](/img/structure/B10980940.png)
![3-[(3-Carbamoylthiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10980944.png)
![5-{[4-(2,5-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10980947.png)
![(4-Bromothiophen-2-yl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B10980971.png)
![2'-butyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10980973.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B10980974.png)

![2-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B10980981.png)
![2-{[2-(Ethoxycarbonyl)phenyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B10980983.png)

![N-[2-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)ethyl]-1H-indole-3-carboxamide](/img/structure/B10980991.png)
![[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone](/img/structure/B10981002.png)

